molecular formula C11H15NO B134427 N-(alpha,alpha-Dimethylphenethyl)formamide CAS No. 52117-13-2

N-(alpha,alpha-Dimethylphenethyl)formamide

Cat. No.: B134427
CAS No.: 52117-13-2
M. Wt: 177.24 g/mol
InChI Key: VDURGCJDOKTFHJ-UHFFFAOYSA-N
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Description

N-(alpha,alpha-Dimethylphenethyl)formamide is an organic compound with the molecular formula C11H15NO. It is a derivative of N-formyl phenethylamine, characterized by the presence of a formamide group attached to a phenethylamine backbone that is further substituted with two methyl groups at the alpha position. This compound is known for its applications in the synthesis of various analogues and its potential use in scientific research.

Mechanism of Action

Target of Action

N-(alpha,alpha-Dimethylphenethyl)formamide, also known as n-(2-methyl-1-phenylpropan-2-yl)formamide, is a α,α-dimethylated N-formyl phenthylamine derivative

Mode of Action

It is used in the preparation of its n-methyl analogue, which is a known sympathomimetic . Sympathomimetic drugs mimic the effects of neurotransmitters such as norepinephrine, epinephrine, and dopamine, stimulating the sympathetic nervous system.

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(alpha,alpha-Dimethylphenethyl)formamide can be synthesized through several methods. One common synthetic route involves the formylation of alpha,alpha-dimethylphenethylamine using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(alpha,alpha-Dimethylphenethyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group, yielding alpha,alpha-dimethylphenethylamine.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alpha,alpha-dimethylphenethylamine.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

N-(alpha,alpha-Dimethylphenethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including as sympathomimetic agents.

    Medicine: Research into its analogues explores potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Alpha,alpha-Dimethylphenethylamine: A precursor and structurally similar compound.

    N-Methyl-alpha,alpha-Dimethylphenethylamine: An analogue with known sympathomimetic properties.

    Phenethylamine: The parent compound from which N-(alpha,alpha-Dimethylphenethyl)formamide is derived.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURGCJDOKTFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279270
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52117-13-2
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52117-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(alpha,alpha-Dimethylphenethyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(α,α-dimethylphenethyl)formamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

11.3 g (230 mmol) NaCN are added to 60 mL AcOH. A combination of 30 mL AcOH and 60 mL concentrated sulfuric acid is carefully dropped into the NaCN/AcOH mixture while maintaining the temperature below 20° C. Then 30 mL (195 mmol) 2-methyl-1-phenyl-2-propanol, in 30 mL acetic acid, are added dropwise to the reaction mixture, again keeping the temperature below 20° C. After having finished the addition, the reaction mixture is stirred for an additional hour at r.t., poured onto ice water and is finally neutralised with an aq. Na2CO3 solution. The resulting mixture is extracted with diethylether. The organic layer is dried with MgSO4, filtered and the solvent is removed under reduced pressure. The crude product is used without further purification.
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
NaCN AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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